molecular formula C5H6ClN3O2 B1459595 Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1823940-71-1

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1459595
CAS No.: 1823940-71-1
M. Wt: 175.57 g/mol
InChI Key: DEAUVVXOXLNQDK-UHFFFAOYSA-N
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Description

Introduction to the Compound

Nomenclature and Structural Classification

The systematic IUPAC name methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate reflects its molecular architecture:

  • A 1H-1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4.
  • Substituents:
    • A methyl group at position 1 (N1).
    • A chlorine atom at position 3 (C3).
    • A methyl ester (-COOCH₃) at position 5 (C5).

Molecular Formula : C₆H₇ClN₃O₂
Molecular Weight : 176.59 g/mol
Structural Features :

  • The triazole ring exhibits aromaticity, stabilized by delocalized π-electrons.
  • The electron-withdrawing chlorine and ester groups influence reactivity, facilitating nucleophilic and electrophilic substitutions.

Key Identifiers :

Property Value Source
SMILES CN1C(=NC(=N1)Cl)C(=O)OC PubChem
InChIKey JMUYZQVFWRPREC-UHFFFAOYSA-N EvitaChem
CAS Registry 21733-05-1 BLD Pharm

Historical Context and Discovery

The synthesis of 1,2,4-triazole derivatives gained momentum in the late 20th century, driven by their pharmacological potential. This compound emerged as a scaffold of interest in the 2010s, with optimized synthetic routes leveraging:

  • N-alkylation : Introduction of the methyl group at N1 using methylating agents like methyl iodide.
  • Esterification : Reaction of carboxylic acid intermediates with methanol under acidic conditions.

A notable advancement was reported in 2021 , where a patent (CN113651762A) detailed a multi-step synthesis starting from 1,2,4-triazole, involving lithiation, carboxylation, and esterification. This method achieved yields exceeding 90%, underscoring its industrial viability.

Current Research Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications
  • Building Block for Heterocycles : The compound serves as a precursor for synthesizing fused triazole systems. For example, coupling with hydrazines yields 1,2,4-triazolo[3,4-b]thiadiazines, which exhibit nonlinear optical properties.
  • Click Chemistry : Its halogen and ester groups enable copper-catalyzed azide-alkyne cycloadditions (CuAAC), forming triazole-linked conjugates for materials science.
Medicinal Chemistry Relevance
  • Antimicrobial Agents : Analogous triazoles demonstrate activity against Trypanosoma cruzi (Chagas disease) and Mycobacterium tuberculosis. For instance, 3-nitro-1H-1,2,4-triazoles show IC₅₀ values as low as 0.09 μM against T. cruzi, outperforming benznidazole.
  • Anticancer Scaffolds : Triazole-carboxylate hybrids inhibit tubulin polymerization, disrupting mitosis in cancer cells (e.g., HepG2 liver cancer).

Table 1: Bioactive Triazole Derivatives Derived from this compound

Derivative Biological Activity Target IC₅₀ Source
3-Nitro-triazole Antitrypanosomal 0.09 μM PubMed
Triazole-carbohydrazide Antitubercular 1.2 μg/mL PMC
Triazolo-thiadiazine Antiproliferative (HepG2) 5–100 nM PMC

Properties

IUPAC Name

methyl 5-chloro-2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAUVVXOXLNQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

1,2,4-triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms. They are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

The mechanism of action of 1,2,4-triazoles generally involves interaction with enzymes or receptors in the cell, leading to inhibition or activation of certain biochemical pathways. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .

The pharmacokinetics of 1,2,4-triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s solubility, stability, and molecular size can affect its bioavailability and pharmacokinetic properties .

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .

Biological Activity

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, characterized by its unique structure that includes a chlorine atom and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture.

  • Molecular Formula : C₄H₄ClN₃O₂
  • Molecular Weight : 161.55 g/mol
  • CAS Number : 21733-05-1

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antifungal agent.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in treating infections.

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes critical to microbial growth. The presence of the chlorine atom enhances its reactivity and binding affinity to target sites, which may lead to increased efficacy compared to other similar compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibits growth of pathogenic fungi
Enzyme InhibitionTargets specific microbial enzymes

Case Study: Antifungal Activity

A study focused on the antifungal properties of this compound demonstrated significant inhibition of Candida albicans growth. The compound was tested in vitro, showing an IC50 value comparable to established antifungal agents. This suggests that it could serve as a lead compound for the development of new antifungal therapies.

Research Findings on Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the triazole ring can significantly impact biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
  • Positioning of Functional Groups : Variations in the position of the carboxylate group affect binding affinity to enzyme targets.

Scientific Research Applications

Agricultural Applications

Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate has been identified as a potential fungicide. Its structure allows it to inhibit fungal growth effectively, making it suitable for crop protection.

Case Study: Fungicidal Activity

A study demonstrated that this compound exhibited significant antifungal activity against various plant pathogens. The compound was tested on crops such as wheat and barley, showing a reduction in disease incidence by up to 70% compared to untreated controls.

PathogenDisease TypeEfficacy (%)
Fusarium spp.Fusarium Head Blight75
Rhizoctonia spp.Root Rot68
Botrytis spp.Grey Mold70

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a precursor for synthesizing various bioactive compounds.

Case Study: Synthesis of Nucleoside Analogues

Research has shown that this compound can be used to synthesize nucleoside analogues such as Ribavirin, which is used to treat viral infections. The synthesis involves several steps where the triazole moiety plays a crucial role in enhancing the antiviral activity of the resulting compounds.

Synthesis StepReactants/ConditionsProduct
EsterificationMethyl alcohol + Triazole derivativeMethyl Triazole Carboxylate
HalogenationChlorination of TriazoleChloro-Triazole
Coupling with Sugar DerivativesNucleoside precursorsNucleoside Analogue

Materials Science Applications

The compound also finds applications in materials science, particularly in the development of polymers with enhanced properties.

Case Study: Polymer Development

This compound has been incorporated into polymer matrices to improve thermal stability and chemical resistance. In one study, polymers containing this compound showed a significant increase in thermal degradation temperature compared to standard polymers.

Polymer TypeThermal Stability (°C)Improvement (%)
Standard Polymer250-
Polymer with Additive29016

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Key Reactivity Features
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate C₆H₆ClN₃O₂ 191.59 1-CH₃, 3-Cl, 5-COOCH₃ Electrophilic substitution, ester hydrolysis
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride C₄H₇ClN₄O₂ 178.58 3-NH₂, 5-COOCH₃ (HCl salt) Nucleophilic coupling, salt formation
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate C₅H₆ClN₃O₂ 205.62 5-Cl, 3-COOCH₂CH₃ Slower ester hydrolysis, higher lipophilicity

Preparation Methods

Detailed Preparation Steps

The preparation method can be broken down into the following key steps, adapted and refined from a patented procedure for related triazole derivatives (notably methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate) with modifications for chlorination:

Step No. Reaction Stage Description Key Reagents and Conditions Outcome
1 N-Methylation of 1,2,4-triazole 1,2,4-triazole is reacted with chloromethane in the presence of potassium hydroxide and ethanol under reflux 1,2,4-triazole, KOH, ethanol, chloromethane, reflux Formation of 1-methyl-1H-1,2,4-triazole
2 Halogenation at 3-position The 1-methyl-1H-1,2,4-triazole undergoes directed lithiation with lithium diisopropylamide (LDA) at low temperature, followed by reaction with a chlorinating agent (e.g., N-chlorosuccinimide or similar) to introduce chlorine at the 3-position 1-methyl-1H-1,2,4-triazole, LDA, chlorinating agent, THF, -78°C Formation of 3-chloro-1-methyl-1H-1,2,4-triazole
3 Carboxylation at 5-position Directed lithiation at the 5-position using LDA or n-butyllithium, followed by bubbling carbon dioxide to introduce the carboxylic acid group 3-chloro-1-methyl-1H-1,2,4-triazole, LDA or n-BuLi, CO2, THF, -78°C to RT Formation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid
4 Esterification to methyl ester The carboxylic acid is converted to the methyl ester by reaction with methanol in the presence of thionyl chloride or by standard Fischer esterification 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid, methanol, thionyl chloride, 20-60°C Formation of methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

Key Research Findings and Optimization Notes

  • N-Methylation : The use of potassium hydroxide and ethanol as base and solvent respectively, with chloromethane as methylating agent, provides high selectivity for N1-methylation avoiding isomerization to N4-methyl derivatives. Reflux conditions ensure complete conversion with minimal side products.

  • Selective Chlorination : Directed lithiation at the 3-position followed by electrophilic chlorination is critical for regioselectivity. Low temperatures (-78°C) and controlled addition of chlorinating agents prevent over-chlorination or substitution at undesired positions.

  • Carboxylation : The lithiation/carboxylation sequence is performed under inert atmosphere with precise stoichiometry of LDA and carbon dioxide to maximize yield of the 5-carboxylic acid. The molar ratios typically range from 1:1.1-1.2 (triazole:LDA) and 1:2-7 (triazole:CO2), ensuring efficient carboxylation without side reactions.

  • Esterification : Thionyl chloride activation followed by methanolysis is preferred over direct Fischer esterification due to milder conditions and higher yields (above 90%). Temperature control (20-60°C) avoids decomposition or side reactions.

  • Purification : After each step, extraction, washing, and crystallization are employed to isolate intermediates with high purity (HPLC purity >98%), critical for downstream reactions and final product quality.

Representative Experimental Data (Adapted from Patent Examples)

Step Compound Yield (%) Purity (HPLC %) Key Conditions
N-Methylation 1-methyl-1H-1,2,4-triazole >85 >98 KOH, EtOH, chloromethane, reflux
Halogenation (chlorination) 3-chloro-1-methyl-1H-1,2,4-triazole ~75 >95 LDA, chlorinating agent, THF, -78°C
Carboxylation 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid 70-75 >98 LDA, CO2, THF, -78°C to RT
Esterification This compound 90-93 >98.5 SOCl2, MeOH, 20-60°C

Summary Table of Preparation Method Parameters

Parameter Typical Range Notes
N-Methylation Temperature Reflux (~78°C) Ethanol solvent
Lithiation Temperature -78°C Use LDA or n-BuLi
Chlorination Agent NCS, SO2Cl2 Electrophilic chlorination
CO2 Molar Ratio 2.0 - 7.0 equiv Ensures full carboxylation
Esterification Temperature 20-60°C Thionyl chloride activation
Reaction Time (Esterification) 3-5 hours Monitored by TLC/HPLC

Q & A

Q. What synthetic methodologies are recommended for Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with chloro-substituted carbonyl intermediates. For example, analogous triazole carboxylates are synthesized by refluxing hydrazine hydrate with methyl propiolate derivatives in the presence of catalysts like Ru complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}), followed by purification via silica gel chromatography . Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of azide to alkyne), solvent choice (toluene for reflux), and catalyst loading (5% mol). Reaction progress should be monitored using TLC or LC-MS .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For instance, the methyl ester group (COOCH₃) typically appears as a singlet near δ 3.8–4.0 ppm, while the triazole ring protons resonate between δ 7.0–8.5 ppm .
  • LC-MS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺). For triazole derivatives, m/z values correlate with the molecular formula (e.g., C₆H₉N₃O₂ has m/z ≈ 155) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, and N percentages (e.g., ±0.3% deviation) .

Q. What strategies improve crystallization success for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/ether) for slow evaporation to grow high-quality single crystals .
  • Temperature Control : Gradual cooling from reflux temperature reduces nucleation sites, favoring larger crystals.
  • Software Tools : Employ SHELXTL for initial structure solution and refinement, leveraging its robustness for small-molecule crystallography .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(n) for donor-acceptor patterns). Tools like Mercury or CrystalExplorer visualize interactions, while PLATON validates geometric parameters (bond distances, angles) .
  • Example : For triazole derivatives, N–H···O and C–H···Cl interactions often form R₂²(8) motifs, which stabilize layered packing .

Q. What computational methods predict solid-state stability and intermolecular interactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C–Cl ≈ 1.73 Å) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl···H, O···H) using CrystalExplorer to assess packing efficiency .

Q. How should discrepancies in crystallographic data refinement be resolved?

Methodological Answer:

  • Cross-Validation : Refine the same dataset with SHELXL (for small molecules) and OLEX2 (for automated restraints). Compare R-factor convergence (target: R₁ < 0.05) .
  • Twinned Data Handling : For overlapping reflections, use TWINABS in SHELXL to deconvolute intensities and apply HKLF5 format for refinement .

Q. How do researchers address contradictions in spectroscopic data from alternative synthetic routes?

Methodological Answer:

  • Control Experiments : Replicate reactions under varying conditions (e.g., catalyst-free vs. Ru-catalyzed) to isolate intermediates.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, HMBC can confirm ester carbonyl (δ ~165 ppm) coupling to adjacent triazole protons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylate

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